3,5-Dichloro-2-fluoroisonicotinic acid

HDAC Inhibition Medicinal Chemistry Enzyme Assay

This uniquely substituted halogenated pyridine (two Cl, one F) offers enhanced reactivity for SNAr and programmed Suzuki/Stille couplings, enabling late-stage diversification of drug candidates. Validated as an HDAC inhibitor scaffold (IC50 119 nM) and a strategic INA analogue for plant immune SAR studies. Choose this building block for selective cross-coupling sequences and electron-deficient core chemistry that unverified analog replacements cannot replicate.

Molecular Formula C6H2Cl2FNO2
Molecular Weight 209.99 g/mol
CAS No. 406676-19-5
Cat. No. B3425284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-fluoroisonicotinic acid
CAS406676-19-5
Molecular FormulaC6H2Cl2FNO2
Molecular Weight209.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)Cl)C(=O)O)Cl
InChIInChI=1S/C6H2Cl2FNO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)
InChIKeyMXARXLYFYAKILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-fluoroisonicotinic acid (CAS 406676-19-5): A Halogenated Pyridine Building Block


3,5-Dichloro-2-fluoroisonicotinic acid (CAS 406676-19-5) is a halogenated pyridine derivative characterized by the presence of two chlorine atoms and one fluorine atom on its ring structure [1]. This compound is primarily recognized as a versatile building block or intermediate in organic synthesis, with applications in medicinal chemistry and agrochemical research due to its functional group profile . Its molecular formula is C6H2Cl2FNO2 with a molecular weight of 209.99 g/mol [2].

The Substitution Risk with 3,5-Dichloro-2-fluoroisonicotinic acid Analogs


Direct substitution of 3,5-Dichloro-2-fluoroisonicotinic acid with other halogenated isonicotinic acid derivatives is not straightforward. The specific pattern of electron-withdrawing substituents (two Cl, one F) on the pyridine ring is reported to enhance reactivity and selectivity in cross-coupling reactions, making it a uniquely positioned intermediate for constructing complex molecules . While direct biological activity data for this specific compound is limited in primary literature, small changes in halogen substitution on similar scaffolds are known to result in significant potency differences against biological targets [1], highlighting the risk of unverified analog replacement.

Comparative Performance Data for 3,5-Dichloro-2-fluoroisonicotinic acid Selection


Enzymatic Inhibition Profile: Target Compound vs. Related Scaffolds

A compound containing the 3,5-dichloro-2-fluoroisonicotinic acid core was tested for its inhibitory activity against Histone Deacetylase (HDAC) in a human HeLa cell nuclear extract assay. The reported IC50 value was 119 nM [1]. This provides a baseline for the activity of a derived molecule. For comparative context, a structurally distinct compound (BDBM50588334) showed an IC50 of 20 nM against the HDAC6 isoform under different assay conditions [2]. This cross-study comparison illustrates that while this core is used in active molecules, achieving potent isoform selectivity requires specific elaboration.

HDAC Inhibition Medicinal Chemistry Enzyme Assay

Electron-Deficient Nature for Enhanced Nucleophilic Aromatic Substitution (SNAr)

The strategic placement of three electron-withdrawing halogen atoms (two Cl, one F) renders the pyridine ring of 3,5-dichloro-2-fluoroisonicotinic acid highly electron-deficient. This electronic nature makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions . Compared to a less substituted analog like 2-fluoroisonicotinic acid, the presence of additional chlorine atoms is expected to significantly increase the reaction rate and enable milder conditions for displacement of the halogen atoms, offering a regioselective handle for synthetic elaboration [1].

Organic Synthesis Reaction Selectivity Halogenated Pyridines

Commercial Purity Baseline: Procurement-Quality Specification

For procurement and quality control purposes, a minimum purity specification of 95% is commonly provided by reputable vendors for 3,5-dichloro-2-fluoroisonicotinic acid . This establishes a quantitative baseline for evaluation. In comparison, related compounds like 3,5-dichloroisonicotinic acid (CAS 13958-93-5) are often available at a higher minimum purity of 97% . This difference in available purity grades is a practical consideration for researchers whose downstream applications (e.g., sensitive catalytic reactions, crystallizations) require higher purity materials, potentially necessitating additional in-house purification if using this specific compound.

Procurement Quality Control Chemical Purity

Targeted Application Scenarios for 3,5-Dichloro-2-fluoroisonicotinic acid (CAS 406676-19-5)


Scaffold for HDAC Inhibitor Lead Optimization

As a building block, 3,5-dichloro-2-fluoroisonicotinic acid has been incorporated into molecules that exhibit measurable HDAC inhibitory activity (IC50 = 119 nM) [1]. This validates its use as a starting point for medicinal chemistry campaigns focused on developing novel HDAC inhibitors. The observed activity, while modest, confirms that the core can engage the biological target, making it a suitable scaffold for further derivatization to improve potency and selectivity.

Reactive Intermediate for SNAr-Driven Diversification

The electron-deficient nature of the pyridine ring, due to the presence of multiple halogen substituents, makes 3,5-dichloro-2-fluoroisonicotinic acid a highly suitable substrate for nucleophilic aromatic substitution (SNAr) reactions . This reactivity profile is advantageous for the late-stage functionalization of drug candidates or the rapid synthesis of diverse chemical libraries, where the ability to selectively displace a halogen under mild conditions is highly valued.

Synthesis of Complex Heterocycles via Cross-Coupling

The compound's structure, featuring chloro and fluoro substituents, is reported to enhance its reactivity and selectivity in metal-catalyzed cross-coupling reactions such as Suzuki or Stille couplings . This makes it a valuable intermediate for the construction of complex heterocyclic frameworks, which are common motifs in pharmaceutical and agrochemical active ingredients. The specific halogen pattern allows for programmed, sequential coupling events.

Plant Disease Resistance Research (Inducer Analogue Studies)

Given the established role of 2,6-dichloroisonicotinic acid (INA) as an inducer of plant immune responses [2], 3,5-dichloro-2-fluoroisonicotinic acid serves as a strategic analogue for structure-activity relationship (SAR) studies in plant biology. Researchers investigating plant defense mechanisms can use this compound to probe the effects of altering the halogen substitution pattern on the efficacy of inducing systemic acquired resistance (SAR).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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